molecular formula C10H5FIN3O4 B2371476 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid CAS No. 1946818-04-7

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid

Cat. No.: B2371476
CAS No.: 1946818-04-7
M. Wt: 377.07
InChI Key: OLEKWKFJROAALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid is a complex organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the fluorine, nitro, and iodine substituents. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Fluorine and Nitro Groups: Fluorination can be performed using reagents such as Selectfluor, while nitration typically involves the use of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions .

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance binding affinity and specificity, while the iodine atom can facilitate the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FIN3O4/c11-6-3-5(15(18)19)1-2-8(6)14-4-7(12)9(13-14)10(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKWKFJROAALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FIN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.